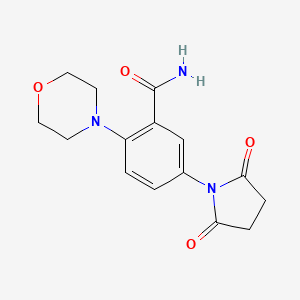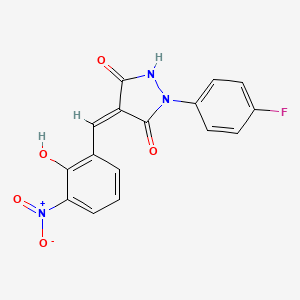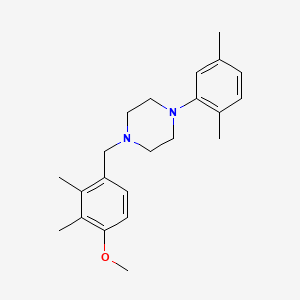
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide, also known as FIN56, is a small molecule that has gained attention for its potential use in scientific research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in nature. FIN56 is a promising tool for studying the function of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to CK2 substrates, which inhibits the phosphorylation of downstream targets. This inhibition of CK2 activity can lead to changes in cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of CK2 activity by 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide can have various biochemical and physiological effects on cells. For example, CK2 inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, CK2 inhibition can affect the activity of other signaling pathways, such as the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide in lab experiments is its specificity for CK2 inhibition, which allows researchers to investigate the function of this protein kinase without affecting other signaling pathways. However, one limitation of using 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide is its potential toxicity, as high concentrations of this compound can lead to cell death. Additionally, the synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide can be time-consuming and requires specific conditions, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide. One direction is to investigate the effects of CK2 inhibition on other cellular processes, such as autophagy and DNA damage response. Additionally, researchers can explore the use of 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide in combination with other drugs for cancer treatment, as CK2 inhibition has been shown to enhance the efficacy of certain chemotherapeutic agents. Finally, the development of more potent and selective CK2 inhibitors, such as 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide derivatives, can provide new tools for studying the function of this protein kinase in various cellular processes.
Synthesemethoden
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide can be synthesized by a multistep process that involves the reaction of various reagents under specific conditions. The first step involves the synthesis of 3-formylindole, which is then reacted with 4-methyl-3-nitrophenylacetic acid to produce the intermediate compound. This intermediate is then treated with acetic anhydride and a catalyst to yield the final product, 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide has been used in various scientific studies to investigate the role of CK2 in cellular processes. This compound has been shown to inhibit CK2 activity in vitro and in vivo, which can help researchers understand the function of this protein kinase. Additionally, 2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide has been used to study the effects of CK2 inhibition on cancer cells, as CK2 is often overexpressed in cancer cells and is involved in tumor growth and survival.
Eigenschaften
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-12-6-7-14(8-17(12)21(24)25)19-18(23)10-20-9-13(11-22)15-4-2-3-5-16(15)20/h2-9,11H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTVOQWUPPTWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(4-methyl-3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)


![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)

